

Discovery and background of 4-Bromophenyl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenyl acetate

Cat. No.: B118264

[Get Quote](#)

An In-depth Technical Guide to **4-Bromophenyl Acetate**

Introduction and Background

4-Bromophenyl acetate, with the IUPAC name (4-bromophenyl) acetate and CAS Registry Number 1927-95-3, is an aromatic ester.^[1] It is structurally derived from the esterification of 4-bromophenol with an acetylating agent. As a fundamental organic compound, its discovery is not attributed to a single individual but is rooted in the well-established principles of ester synthesis developed over the last century. Its primary significance lies in its utility as a reagent and intermediate in organic synthesis.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and detailed experimental protocols for the synthesis of **4-Bromophenyl acetate**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The key physical and chemical properties of **4-Bromophenyl acetate** are summarized in Table 1. This data is essential for its handling, characterization, and use in experimental setups.

Table 1: Physicochemical Properties of **4-Bromophenyl Acetate**

Property	Value	Reference(s)
IUPAC Name	(4-bromophenyl) acetate	[1]
Synonyms	p-Bromophenyl acetate, 4-Acetoxybromobenzene	[1]
CAS Number	1927-95-3	[1] [2]
Molecular Formula	C ₈ H ₇ BrO ₂	[2]
Molecular Weight	215.04 g/mol	[2]
Physical State	Liquid or low-melting solid	
Melting Point	21.5 °C	[2] [3]
Boiling Point	251 °C	[2]
Density	1.501 g/cm ³	[2]

| Refractive Index | 1.544 |[\[2\]](#) |

Spectroscopic data is critical for the unambiguous identification and quality control of **4-Bromophenyl acetate**. Key characterization data are presented in Table 2.

Table 2: Spectroscopic Data for **4-Bromophenyl Acetate**

Technique	Data	Reference(s)
¹ H-NMR (CDCl ₃)	δ 7.48 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 2.28 (s, 3H, -CH ₃)	[from previous search]
¹³ C-NMR (CDCl ₃ , Predicted)	δ 169.1 (C=O), 149.8 (C-O), 132.5 (Ar-CH), 123.5 (Ar-CH), 118.9 (C-Br), 21.1 (-CH ₃)	N/A
Mass Spec. (EI)	Molecular Ion (M ⁺): m/z 214/216 (Br isotope pattern). Major Fragments: m/z 172/174 ([M-C ₂ H ₂ O] ⁺), 43 ([CH ₃ CO] ⁺)	[1]

| Infrared (IR) | Characteristic Peaks (cm^{-1}): ~1760 (C=O, ester stretch), ~1600 & ~1485 (C=C, aromatic ring stretch), ~1200 (C-O, ester stretch) | N/A |

Synthesis of 4-Bromophenyl Acetate

The primary method for synthesizing **4-Bromophenyl acetate** is the acylation of 4-bromophenol. This can be achieved using various acetylating agents, most commonly acetyl chloride or acetic anhydride, often in the presence of a catalyst.

General synthesis scheme for **4-Bromophenyl acetate**.

Experimental Protocols

Two common detailed protocols for the synthesis are provided below.

Protocol 1: Synthesis via Acetyl Chloride with Lewis Acid Catalyst

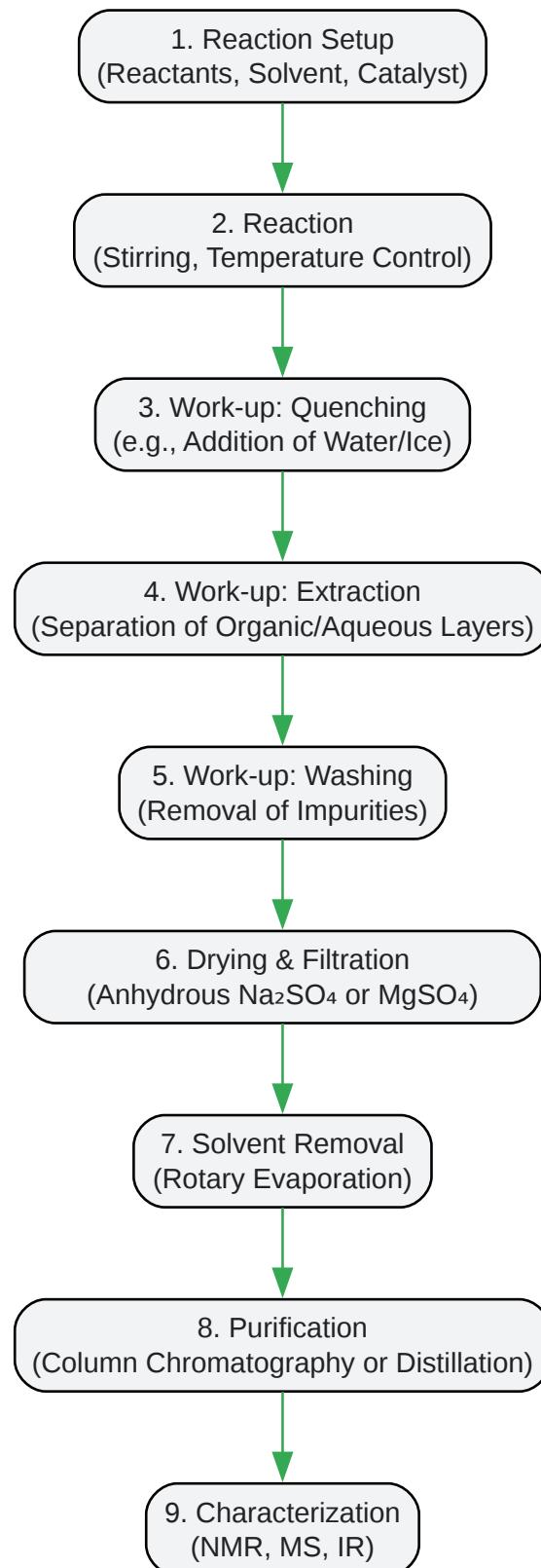
This method utilizes the high reactivity of acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. [from previous search]

- Reagents:
 - 4-Bromophenol (98 g, 0.57 mol)
 - Anhydrous aluminum chloride (84 g, 0.486 mol)
 - Acetyl chloride (49.2 g, 0.629 mol)
 - Dichloromethane (1200 mL)
 - Ice water
 - Ethyl acetate
 - Brine
 - Anhydrous sodium sulfate
- Procedure:

- Suspend anhydrous aluminum chloride in dichloromethane (1200 mL) in a suitable reaction vessel equipped with a stirrer.
- Cool the suspension in an ice bath.
- Slowly add acetyl chloride to the cooled suspension while stirring.
- Stir the mixture for 20 minutes on ice, then add 4-bromophenol in portions.
- Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Quench the reaction by carefully adding ice water.
- Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure.
- Purify the resulting residue by silica gel column chromatography to yield **4-Bromophenyl acetate**. [from previous search]

Protocol 2: Synthesis via Acetic Anhydride with Base Catalyst

This classic esterification method uses the less reactive but easier-to-handle acetic anhydride, typically with a base catalyst such as pyridine, which also serves as the solvent.


- Reagents:

- 4-Bromophenol (17.3 g, 0.1 mol)
- Acetic anhydride (15.3 g, 0.15 mol)
- Pyridine (50 mL)
- Hydrochloric acid (5% aqueous solution)

- Saturated sodium bicarbonate solution
- Diethyl ether or Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - Dissolve 4-bromophenol in pyridine in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution in an ice bath.
 - Slowly add acetic anhydride to the solution dropwise.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).
 - Pour the reaction mixture into a beaker containing ice and water to precipitate the product and neutralize excess pyridine.
 - Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash sequentially with 5% HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude **4-Bromophenyl acetate**, which can be further purified by distillation or chromatography if necessary.

General Experimental Workflow

The synthesis and purification of **4-Bromophenyl acetate** follow a standard logical workflow in organic chemistry, as depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 4-bromo-, 1-acetate | C8H7BrO2 | CID 74726 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-bromophenyl acetate [stenutz.eu]
- To cite this document: BenchChem. [Discovery and background of 4-Bromophenyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b118264#discovery-and-background-of-4-bromophenyl-acetate\]](https://www.benchchem.com/product/b118264#discovery-and-background-of-4-bromophenyl-acetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com